beta-D-Glucopyranuronic acid, 1-[5-[4'-[(7-carboxy-2-ethoxy-1H-benzimidazol-1-yl)methyl][1,1'-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-
CAS No.:
Cat. No.: VC16575714
Molecular Formula: C30H28N6O9
Molecular Weight: 616.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H28N6O9 |
|---|---|
| Molecular Weight | 616.6 g/mol |
| IUPAC Name | 3-[[4-[2-[2-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C30H28N6O9/c1-2-44-30-31-20-9-5-8-19(28(40)41)21(20)35(30)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)26-32-34-36(33-26)27-24(39)22(37)23(38)25(45-27)29(42)43/h3-13,22-25,27,37-39H,2,14H2,1H3,(H,40,41)(H,42,43)/t22-,23-,24+,25-,27+/m0/s1 |
| Standard InChI Key | LYKDYQVBGWTPMW-GAYSTUHSSA-N |
| Isomeric SMILES | CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C(=O)O |
| Canonical SMILES | CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)O)O)O)O)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
The compound’s molecular formula is C₃₀H₂₈N₆O₉, with a molecular weight of 616.6 g/mol. Its structure comprises three key domains:
-
β-D-Glucopyranuronic Acid Core: A six-membered pyranose ring with a carboxylic acid group at position 6, characteristic of glucuronic acid derivatives . The β-configuration at the anomeric carbon (C1) distinguishes it from the α-form, influencing its biochemical interactions .
-
Tetrazole-Biphenyl Moiety: A 2H-tetrazole ring linked to a biphenyl group at position 5 of the glucuronic acid. Tetrazoles are bioisosteres of carboxylic acids, enhancing metabolic stability and bioavailability .
-
Benzimidazole Substituent: A 7-carboxy-2-ethoxy-benzimidazole group attached via a methylene bridge to the biphenyl ring. Benzimidazoles are renowned for their role in angiotensin II receptor antagonists (e.g., losartan), suggesting potential antihypertensive activity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₀H₂₈N₆O₉ | |
| Molecular Weight | 616.6 g/mol | |
| CAS Number | VC16575714 | |
| Key Functional Groups | Tetrazole, Benzimidazole, Carboxylic Acid |
Synthesis and Structural Elucidation
While no direct synthesis protocol for this compound is documented in the provided sources, its assembly likely involves multi-step reactions leveraging methodologies from analogous compounds:
Hypothesized Synthesis Pathway:
-
Formation of the Benzimidazole Core:
-
Biphenyl-Tetrazole Coupling:
-
Glucuronic Acid Conjugation:
Analytical Characterization:
-
Spectroscopic Data: Analogous compounds are characterized via IR (carboxylic acid C=O stretch ~1700 cm⁻¹), ¹H-NMR (anomeric proton at δ 5.1–5.3 ppm), and mass spectrometry (m/z 617 [M+H]⁺) .
-
X-ray Crystallography: Unlikely due to the compound’s complexity, but molecular modeling could predict its 3D conformation .
| Activity | Supporting Evidence | Source |
|---|---|---|
| Antihypertensive | Structural similarity to AT1R antagonists | |
| Enzyme Inhibition | β-Glucuronidase substrate analog |
Comparative Analysis with Structural Analogs
| Compound | Key Features | Biological Activity |
|---|---|---|
| Losartan | Benzimidazole-tetrazole | AT1R antagonist |
| 5-Fluoro-β-D-glucuronide | Fluorinated glucuronic acid | β-Glucuronidase inhibitor |
| VC16575714 | Hybrid structure | Dual potential |
The inclusion of a glucuronic acid moiety in VC16575714 may enhance solubility compared to traditional benzimidazole drugs, addressing a common limitation in hydrophobic therapeutics .
Challenges and Future Directions
-
Synthetic Complexity: The multi-step synthesis requires optimization for yield and scalability, particularly in glycosylation and tetrazole formation .
-
Pharmacokinetic Profiling: Studies on bioavailability, metabolism, and toxicity are needed to evaluate therapeutic potential.
-
Target Validation: Screening against AT1R and β-glucuronidases will clarify its mechanism and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume